molecular formula C18H18N2O3 B8054776 VEGF 受体 2 激酶抑制剂 I CAS No. 210303-54-1

VEGF 受体 2 激酶抑制剂 I

货号 B8054776
CAS 编号: 210303-54-1
分子量: 310.3 g/mol
InChI 键: PMUJUSJUVIXDQC-LCYFTJDESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VEGF Receptor 2 Kinase Inhibitor I is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality VEGF Receptor 2 Kinase Inhibitor I suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about VEGF Receptor 2 Kinase Inhibitor I including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 在生理和病理血管生成中的作用: VEGF(血管内皮生长因子)在胚胎发生、骨骼生长和生殖功能期间的生理血管生成中至关重要。它还与肿瘤和眼内新生血管疾病相关的病理血管生成有关。VEGF 的作用由 VEGFR-2 等受体介导,使得针对这些受体的抑制剂在多种恶性肿瘤和年龄相关性黄斑变性等疾病的临床环境中至关重要 (Ferrara, Gerber, & Lecouter, 2003).

  2. 癌症治疗应用: 抑制 VEGF 及其受体,尤其是 VEGFR-2,已显示出阻断各种肿瘤细胞系生长的疗效。贝伐珠单抗(阿瓦斯汀)等药物是一种人源化抗 VEGF 单克隆抗体,已被批准用于治疗转移性结直肠癌并联合化疗。这突出了 VEGF 抑制剂在肿瘤学中的效用 (Ferrara, Hillan, & Novotny, 2005).

  3. 机制和信号通路: VEGFR-2 利用独特的信号系统进行血管内皮细胞中的 DNA 合成,例如磷脂酶 Cγ 蛋白激酶 C-Raf-MAP 激酶通路。了解这些通路对于开发有效的抑制剂至关重要 (Shibuya, 2003).

  4. 药物开发和策略: 开发针对 VEGFR-2 自身磷酸化的低分子抑制剂一直是重点,自身磷酸化是血管生成中的关键步骤。对受体的催化裂隙和构象变化的深入了解导致了 I 型和 II 型抑制剂的产生,它们具有不同的结合模式、抑制机制和活性 (Huang 等,2012).

  5. 特定抑制剂的表征: 特定的 VEGFR-2 抑制剂,如 CP-547,632 和 SKLB1002,已被表征并显示出有效抑制血管生成、肿瘤生长和转移。这些抑制剂为治疗具有口服生物利用度的恶性肿瘤开辟了途径,并在临床研究中显示出有希望的结果 (Beebe 等,2003) (Zhang 等,2011).

属性

IUPAC Name

ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUJUSJUVIXDQC-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VEGF Receptor 2 Kinase Inhibitor I

CAS RN

15966-93-5
Record name Vegfr 2 kinase inhibitor I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015966935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEGFR 2 Kinase inhibitor I
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VEGFR 2 KINASE INHIBITOR I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07H877HUF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A reaction mixture of 134.0 mg of oxindole, 234.3 mg of the 4-ethoxycarbonyl-3,5-dimethylpyrrole-2-carboxaldehyde, and 3 drops of piperidine in 3 mL of ethanol was stirred at 90° C. for 3 h. After cooling, the precipitate was filtered, washed with cold ethanol, and dried to yield 244.6 mg (79%) of the title compound as a yellow solid.
Quantity
134 mg
Type
reactant
Reaction Step One
Quantity
234.3 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VEGF Receptor 2 Kinase Inhibitor I
Reactant of Route 2
Reactant of Route 2
VEGF Receptor 2 Kinase Inhibitor I
Reactant of Route 3
Reactant of Route 3
VEGF Receptor 2 Kinase Inhibitor I
Reactant of Route 4
Reactant of Route 4
VEGF Receptor 2 Kinase Inhibitor I
Reactant of Route 5
Reactant of Route 5
VEGF Receptor 2 Kinase Inhibitor I
Reactant of Route 6
Reactant of Route 6
VEGF Receptor 2 Kinase Inhibitor I

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。